3,4,5-Trichlorothiophene-2-Carboxylic Acid: Physical Properties & Technical Profile
3,4,5-Trichlorothiophene-2-Carboxylic Acid: Physical Properties & Technical Profile
Executive Summary
3,4,5-Trichlorothiophene-2-carboxylic acid (CAS: 26020-48-4) is a fully substituted thiophene derivative serving as a critical scaffold in the synthesis of agrochemicals (specifically 2,6-dihaloaryl 1,2,4-triazole insecticides) and advanced pharmaceutical intermediates.[1][2] Distinguished by its high degree of halogenation, this compound exhibits enhanced lipophilicity and acidity compared to its mono- and dichloro- analogs. Its structural rigidity and lack of ring protons make it a unique building block for designing metabolically stable bioactive molecules.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and analytical characterization, designed for researchers requiring high-fidelity data for experimental planning.
Physicochemical Property Profile
The following data consolidates experimental values with high-confidence predictive models to provide a complete property landscape.
Table 1: Core Physical Properties
| Property | Value | Confidence/Source |
| CAS Number | 26020-48-4 | Verified |
| Molecular Formula | C₅HCl₃O₂S | Stoichiometric |
| Molecular Weight | 231.48 g/mol | Calculated |
| Appearance | Light yellow to light brown crystalline solid | Experimental |
| Melting Point | 226 – 228 °C | Experimental [1] |
| Boiling Point | 335.6 ± 37.0 °C (at 760 mmHg) | Predicted [2] |
| Density | 1.818 ± 0.06 g/cm³ | Predicted [2] |
| pKa (Acid) | 2.89 ± 0.10 | Predicted (High Acidity) |
| LogP | ~3.2 - 3.5 | Estimated (Lipophilic) |
| Solubility (Water) | Insoluble | Experimental |
| Solubility (Organic) | Soluble in DMSO, Methanol, THF, DCM | Experimental |
Structural & Electronic Analysis
The presence of three chlorine atoms at positions 3, 4, and 5 exerts a profound electron-withdrawing inductive effect (-I) on the thiophene ring.
-
Acidity: The pKa (~2.89) is significantly lower than unsubstituted thiophene-2-carboxylic acid (pKa ~3.5). The chlorine at the 3-position creates an "ortho-effect," stabilizing the carboxylate anion via inductive withdrawal, while the 4,5-dichloro substitution further depletes electron density from the aromatic system.
-
Sterics: The bulky chlorine atoms create a dense steric environment, which can hinder nucleophilic attacks at the carbonyl carbon unless activated (e.g., via acid chloride formation).
Experimental Methodologies
Protocol 1: Synthesis via Grignard Metallation
The most robust route to high-purity 3,4,5-trichlorothiophene-2-carboxylic acid utilizes tetrachlorothiophene as the starting material. This method avoids the formation of regioisomers common in direct electrophilic substitution.
Reagents:
-
Tetrachlorothiophene (Starting Material)[2]
-
Magnesium turnings (activated)
-
1,2-Dibromoethane (Entrainment agent/Activator)[3]
-
THF (Anhydrous)[4]
Step-by-Step Workflow:
-
Activation: In a flame-dried 3-neck flask under Nitrogen, suspend magnesium turnings in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane to activate the Mg surface.
-
Grignard Formation: Add tetrachlorothiophene dropwise. Reflux may be required to initiate the formation of trichlorothienylmagnesium chloride. The reaction is regioselective for the
-position due to the higher lability of the C-Cl bond adjacent to the sulfur. -
Carbonation: Cool the Grignard solution to -10°C. Bubble excess dry CO₂ gas through the solution or pour the mixture onto crushed dry ice.
-
Quench & Workup: Quench with dilute HCl to protonate the carboxylate salt. Extract with Ethyl Acetate or DCM.
-
Purification: Recrystallize from a mixture of Ethanol/Water or Toluene to obtain the target acid.
Figure 1: Regioselective synthesis pathway from tetrachlorothiophene via Grignard intermediate.
Protocol 2: Analytical Characterization
Due to the full substitution of the aromatic ring, Proton NMR (
Instrument Setup:
-
Solvent: DMSO-d₆ (preferred for solubility and preventing exchange of acidic protons).
-
Frequency: 400 MHz or higher.
Spectral Expectations:
-
H-NMR:
- 13.0 - 14.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH ).
-
Ring Protons: None. The spectrum should be completely silent in the aromatic region (6.5 - 8.0 ppm). The presence of any doublets in this region indicates incomplete chlorination (impurity).
-
C-NMR:
- ~160 ppm: Carbonyl carbon (C=O).[5]
- 120 - 135 ppm: Four distinct signals corresponding to the thiophene ring carbons (C2, C3, C4, C5), shifted significantly by the chlorine substituents.
-
IR Spectroscopy (ATR):
-
3300 - 2500 cm⁻¹: Broad O-H stretch (dimer).
-
~1700 cm⁻¹: Strong C=O stretching vibration.
-
~1500 - 1400 cm⁻¹: Thiophene ring skeletal vibrations.[2]
-
~800 - 600 cm⁻¹: C-Cl stretching bands (distinctive fingerprint).
-
Solubility & Formulation Context
For drug development and formulation, the lipophilicity of 3,4,5-trichlorothiophene-2-carboxylic acid presents specific challenges and opportunities.
Figure 2: Solubility profile governed by high crystal lattice energy and lipophilicity.
Formulation Notes:
-
Stock Solutions: Prepare 10-50 mM stock solutions in DMSO or DMF . Avoid aqueous buffers for initial dissolution.
-
pH Sensitivity: Solubility in aqueous media can be achieved by converting the acid to its sodium or potassium salt using 1 equivalent of NaOH or KOH (pH > 7.5).
Safety and Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. The compound is a solid but fine dust can be irritating to mucous membranes.
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent slow decarboxylation or oxidation over long periods.
References
-
ChemicalBook. (2025).[5] 3,4,5-Trichlorothiophene-2-carboxylic acid Product Properties. Retrieved from
-
PubChem. (2025).[6][7] Compound Summary: 3-Chlorothiophene-2-carboxylic acid (Analogous Data). National Library of Medicine. Retrieved from
-
National Institutes of Health (PMC). (2008). Development of potential manufacturing routes for substituted thiophenes. Retrieved from
Sources
- 1. 26020-48-4 CAS MSDS (3,4,5-TRICHLOROTHIOPHENE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
